molecular formula C7H15NO B12850070 2,2-Dimethyltetrahydro-2H-pyran-3-amine

2,2-Dimethyltetrahydro-2H-pyran-3-amine

Cat. No.: B12850070
M. Wt: 129.20 g/mol
InChI Key: ZBVQPRQERQOOBS-UHFFFAOYSA-N
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Description

2,2-Dimethyltetrahydro-2H-pyran-3-amine is an organic compound with the molecular formula C7H15NO It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyltetrahydro-2H-pyran-3-amine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or an amine source in the presence of a catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as molecular iodine or transition metal complexes can be employed to facilitate the cyclization reaction. The use of solvent-free conditions or environmentally benign solvents is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyltetrahydro-2H-pyran-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, more saturated amine compounds, and various substituted tetrahydropyran derivatives .

Scientific Research Applications

2,2-Dimethyltetrahydro-2H-pyran-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyltetrahydro-2H-pyran-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyltetrahydro-2H-pyran-4-amine
  • 2,2-Dimethyltetrahydro-2H-pyran-5-amine
  • 3,4-Dihydro-2H-pyran-3-amine

Uniqueness

2,2-Dimethyltetrahydro-2H-pyran-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structural features allow for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2,2-dimethyloxan-3-amine

InChI

InChI=1S/C7H15NO/c1-7(2)6(8)4-3-5-9-7/h6H,3-5,8H2,1-2H3

InChI Key

ZBVQPRQERQOOBS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCCO1)N)C

Origin of Product

United States

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